H-DL-Ser-OMe.HCl

Total Synthesis Natural Product Marine Antiviral

H-DL-Ser-OMe.HCl is the economical choice when stereochemistry is not required. As a 1:1 D/L racemic mixture, it provides 2‑5× cost savings over enantiopure L-Ser-OMe.HCl. Proven in total synthesis of (-)-hennoxazole A and racemic chicoric acid HIV-1 integrase inhibitors. Superior water solubility and stable hydrochloride salt simplify solution-phase peptide coupling. Ideal for early-stage medicinal chemistry screening—use the racemate to identify active scaffolds, then decide on enantioselective synthesis later. Bulk quantities available.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
CAS No. 5619-04-5
Cat. No. B015907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Ser-OMe.HCl
CAS5619-04-5
SynonymsMethyl 2-Amino-3-hydroxypropanoate Hydrochloride;  Methyl D,L-Serinate Hydrochloride; 
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)[NH3+].[Cl-]
InChIInChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H
InChIKeyNDBQJIBNNUJNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Ser-OMe.HCl (CAS 5619-04-5): Sourcing Guide for the Racemic Serine Methyl Ester Hydrochloride Intermediate


H-DL-Ser-OMe.HCl (methyl DL-serinate hydrochloride, CAS 5619-04-5) is a racemic amino acid derivative of the proteinogenic amino acid serine. It is a white to off-white crystalline solid with a molecular formula of C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol [1]. The compound is synthesized via the esterification of DL-serine with methanol in the presence of hydrochloric acid, producing the methyl ester and forming the hydrochloride salt [1]. As a hydrochloride salt, it exhibits enhanced water solubility and solid-state stability compared to its free base form . It is widely utilized as a versatile building block and reactive intermediate in solution-phase peptide synthesis and the preparation of complex biologically active molecules [1].

Why H-DL-Ser-OMe.HCl Cannot Be Replaced by L-Ser-OMe.HCl or D-Ser-OMe.HCl in Cost-Sensitive Synthesis


Generic substitution of H-DL-Ser-OMe.HCl with its enantiopure counterparts, L-Ser-OMe.HCl (CAS 5680-80-8) or D-Ser-OMe.HCl (CAS 5874-57-7), is not feasible in many chemical processes due to fundamental differences in chirality, cost, and downstream reactivity. The racemic nature of H-DL-Ser-OMe.HCl provides a 1:1 mixture of D- and L-isomers, making it the reagent of choice for the synthesis of non-stereospecific targets or racemic mixtures, or when the chiral center will be racemized or destroyed in a subsequent step [1]. Using an enantiopure starting material for these applications would unnecessarily inflate costs, as L-Ser-OMe.HCl is typically priced at a premium of 2-5 times that of the racemic form . Furthermore, the distinct physical properties, such as the significantly higher melting point of L-Ser-OMe.HCl (approx. 161-163°C) compared to the racemic form (134-136°C), indicate different solid-state packing and thermodynamic characteristics that can affect handling and formulation [1].

Quantitative Differentiation Evidence for H-DL-Ser-OMe.HCl (CAS 5619-04-5) vs. Analogs


Proven Utility as a Key Intermediate in the Total Synthesis of (-)-Hennoxazole A

H-DL-Ser-OMe.HCl is an established starting material for the enantioselective total synthesis of the antiviral marine natural product (-)-hennoxazole A. A convergent synthesis was completed in 17 steps (longest linear sequence) from serine methyl ester [1]. This demonstrates the compound's utility as a chiral pool starting material for constructing complex molecular architectures. In contrast, while L-Ser-OMe.HCl is also used in synthesis, the use of the racemic H-DL-Ser-OMe.HCl in this specific, high-value natural product synthesis highlights its acceptance in advanced methodologies.

Total Synthesis Natural Product Marine Antiviral

Lower Melting Point and Solid-State Handling Advantages vs. L-Ser-OMe.HCl

The racemic H-DL-Ser-OMe.HCl exhibits a melting point of 134-136°C [1]. This is significantly lower than the melting point reported for the enantiopure L-Ser-OMe.HCl, which is approximately 161-163°C [2]. This difference arises from the distinct crystal packing of the racemate versus the pure enantiomer, which can impact properties like solubility, dissolution rate, and mechanical stability during processing.

Physicochemical Properties Formulation Solid-State Chemistry

Aqueous Solubility Profile is Comparable to L-Ser-OMe.HCl

H-DL-Ser-OMe.HCl is reported to be soluble in water . Quantitative solubility data for the racemic form is not as readily available as for L-Ser-OMe.HCl, which has a reported water solubility of at least 50-60 mg/mL . However, both are hydrochloride salts of the methyl ester and are expected to have comparable aqueous solubility due to their ionic nature, which is a key advantage over the less soluble free base. The solubility in water is a direct result of the hydrochloride salt form, enhancing its utility in aqueous-phase reactions and bioconjugation .

Solubility Formulation Bioconjugation

Best Application Scenarios for H-DL-Ser-OMe.HCl (CAS 5619-04-5) in R&D and Production


Cost-Effective Starting Material for Chiral Pool Synthesis of Complex Natural Products

H-DL-Ser-OMe.HCl is an ideal starting material for the total synthesis of complex molecules like (-)-hennoxazole A where a stereocenter is either not required in the final product or will be introduced enantioselectively later in the synthetic sequence. Using the racemic form significantly reduces raw material costs compared to using the enantiopure L-Ser-OMe.HCl, making the overall synthesis more economical, especially for early-stage research and process development [1].

Synthesis of Racemic or Non-Stereospecific Bioactive Analogs

The compound is a proven reactant in the preparation of racemic chicoric acid analogs as HIV-1 integrase inhibitors [1]. In medicinal chemistry, when screening for biological activity, using a racemic mixture can be an efficient way to identify active scaffolds without the initial expense and time of synthesizing both enantiomers. If activity is found, a decision can then be made to pursue enantioselective synthesis of the active stereoisomer.

General-Purpose Solution-Phase Peptide Synthesis Intermediate

H-DL-Ser-OMe.HCl is a versatile, cost-effective reagent for standard solution-phase peptide coupling [1]. Its excellent water solubility and stability as a hydrochloride salt make it easy to handle in aqueous and mixed solvent systems, facilitating its use in a wide array of peptide and amide bond-forming reactions where stereochemistry is not a primary concern.

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